molecular formula C23H20N2O4 B11971712 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11971712
M. Wt: 388.4 g/mol
InChI Key: BZAZAKPWNOBFOQ-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylacetyl hydrazine moiety and a methoxybenzoate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the phenylacetyl hydrazine intermediate. This intermediate is then reacted with an appropriate aldehyde to form the hydrazone. The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Additionally, industrial methods would focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazones or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The phenylacetyl hydrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzoate group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl hydrazine derivatives: These compounds share the phenylacetyl hydrazine moiety and may have similar biological activities.

    Methoxybenzoate esters: Compounds with the methoxybenzoate group may exhibit similar chemical reactivity and applications.

Uniqueness

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is unique due to the combination of the phenylacetyl hydrazine and methoxybenzoate groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O4/c1-28-20-13-9-19(10-14-20)23(27)29-21-11-7-18(8-12-21)16-24-25-22(26)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26)/b24-16+

InChI Key

BZAZAKPWNOBFOQ-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.